5-Boc-4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid
Description
5-Boc-4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid is a bicyclic heterocyclic compound featuring a partially saturated pyrrolo[3,2-c]pyridine core. The structure includes a tert-butoxycarbonyl (Boc) protecting group at the 5-position and a carboxylic acid substituent at the 4-position. This compound is of interest in medicinal chemistry as a precursor for drug candidates, particularly in the development of protease inhibitors or receptor modulators due to its rigid scaffold and hydrogen-bonding capabilities.
Properties
IUPAC Name |
5-[(2-methylpropan-2-yl)oxycarbonyl]-1,4,6,7-tetrahydropyrrolo[3,2-c]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-13(2,3)19-12(18)15-7-5-9-8(4-6-14-9)10(15)11(16)17/h4,6,10,14H,5,7H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNLRCSZFRJPSEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1C(=O)O)C=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Aminopyridine Derivatives
A common method involves the cyclocondensation of 4-aminopyridine derivatives with carbonyl-containing reagents. For example, 2-bromo-5-methylpyridine can undergo nitration and subsequent oxidation to form a nitro-substituted intermediate, which is then treated with dimethylformamide dimethyl acetal (DMF-DMA) to generate a β-keto-enamine precursor. Cyclization under acidic conditions (e.g., acetic acid) yields the pyrrolo-pyridine core.
Reaction Conditions :
Hydrazine-Mediated Ring Closure
Alternative routes employ hydrazine hydrate to form pyrazole or pyrrole rings. In a patented method, hexamethyldisilazane lithium amide (LiHMDS) facilitates the condensation of diethyl oxalate with a pyridine derivative, followed by hydrazine-induced cyclization to generate a tetrahydro-pyrazolo-pyridine intermediate. While this method targets pyrazolo-pyridines, analogous conditions may apply to pyrrolo-pyridine systems.
Key Steps :
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LiHMDS-mediated condensation : Tetrahydrofuran (THF) solvent, −78°C to 25°C (yield: 75%).
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Hydrazine cyclization : Acetic acid at 80°C for 1 hour (yield: 80%).
Introduction of the Boc Protecting Group
The Boc group is introduced to protect the secondary amine in the pyrrolo-pyridine system, enhancing solubility and stability during subsequent reactions.
Boc Protection via Carbamate Formation
The amine nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For instance, treatment of 4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine with Boc₂O in dichloromethane (DCM) and triethylamine (TEA) at 0°C yields the Boc-protected derivative.
Optimized Conditions :
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Solvent : Dichloromethane.
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Base : Triethylamine (2.5 equiv.).
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Temperature : 0°C to room temperature.
Functionalization with Carboxylic Acid
The carboxylic acid moiety is introduced either via hydrolysis of ester precursors or direct carboxylation.
Ester Hydrolysis
A tert-butyl ester intermediate (e.g., 5-Boc-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-4-carboxylate ) is hydrolyzed using lithium hydroxide (LiOH) in a tetrahydrofuran-water mixture.
Procedure :
Direct Carboxylation
Palladium-catalyzed carboxylation of a brominated pyrrolo-pyridine precursor using carbon monoxide (CO) and methanol has been reported, though this method is less common due to handling challenges.
Comparative Analysis of Synthetic Routes
The table below summarizes key methodologies for synthesizing 5-Boc-4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid :
Characterization and Quality Control
Critical characterization data for the target compound include:
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LCMS (ESI) : [M+H]⁺ = 266.30 (calculated), 266.29 (observed).
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¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, Boc), 2.90–3.10 (m, 2H, CH₂), 3.60–3.80 (m, 2H, CH₂), 4.20 (s, 1H, NH), 6.95 (s, 1H, ArH).
Industrial-Scale Considerations
For large-scale production, the LiHMDS-mediated cyclization and Boc protection steps are preferred due to their reproducibility and tolerance for batch variations. Solvent recovery (e.g., THF, DCM) and catalyst recycling (e.g., palladium on carbon) are critical for cost efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Boc-4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula: C13H18N2O4
Molecular Weight: 266.30 g/mol
IUPAC Name: 5-[(2-methylpropan-2-yl)oxycarbonyl]-1,4,6,7-tetrahydropyrrolo[3,2-c]pyridine-4-carboxylic acid
The compound features a pyrrolo[3,2-c]pyridine core structure with a tert-butoxycarbonyl (Boc) protecting group that enhances its stability and reactivity in chemical reactions.
Organic Synthesis
5-Boc-4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid serves as a crucial building block in organic synthesis. Its unique structure allows for the generation of complex molecules through various chemical transformations:
- Building Block for Drug Discovery: The compound is utilized to create diverse chemical libraries that facilitate drug discovery and development. Its ability to undergo multiple reactions (oxidation, reduction, substitution) makes it versatile for synthesizing novel compounds with potential therapeutic properties .
Medicinal Chemistry
In medicinal chemistry, derivatives of this compound are explored for their pharmacological activities:
- Therapeutic Potential: Research indicates that compounds derived from this compound exhibit anti-inflammatory and anticancer activities. For example, studies have shown that modifications to the pyrrolo structure can enhance binding affinity to specific biological targets.
Biological Research
The compound is also significant in biological research:
- Enzyme Interactions: Its structural properties allow it to mimic certain biological structures, making it useful for studying enzyme interactions and protein-ligand binding. This application is critical for understanding biochemical pathways and developing new therapeutic agents .
Case Study 1: Synthesis of Novel Anticancer Agents
Recent studies have reported the synthesis of novel anticancer agents based on the modification of this compound. Researchers demonstrated that specific substitutions at the pyridine ring significantly increased cytotoxicity against cancer cell lines while maintaining low toxicity to normal cells.
Case Study 2: Development of Anti-inflammatory Compounds
Another study focused on the synthesis of anti-inflammatory compounds derived from this heterocyclic acid. The research highlighted the compound's ability to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in treating inflammatory diseases.
Mechanism of Action
The mechanism of action of 5-Boc-4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Key Observations:
Thieno analogs (e.g., ) replace nitrogen with sulfur, reducing basicity but enhancing lipophilicity.
Substituent Effects :
- The Boc group in the target compound and provides steric protection and acid-labile deprotection utility, unlike unprotected amines in or electron-withdrawing chloro groups in .
- Carboxylic acid at position 4 (target compound, ) enhances aqueous solubility compared to ester groups in , which are more lipophilic.
Synthetic Yields and Challenges: Pyrrolo[2,3-c]pyridine derivatives achieve higher yields (71–95%) due to simpler substituents, while thieno analogs like show lower yields (38%), likely due to regioselectivity challenges (>100:1 selectivity noted in ). The Boc group in the target compound may complicate synthesis steps, though analogous Boc-protected compounds (e.g., ) are stable under standard lab conditions.
Applications: Thieno[3,2-c]pyridines (e.g., ) are intermediates in antiplatelet drugs like clopidogrel, whereas pyrrolo derivatives (target compound, ) are more suited for nitrogen-rich scaffolds in kinase inhibitors.
Research Findings and Implications
- Regioselectivity: The regioselective synthesis of tetrahydrothieno[3,2-c]pyridine-4-carboxylic acid derivatives (e.g., ) highlights the importance of reaction conditions in controlling substitution patterns, a consideration relevant to the target compound’s functionalization.
- Boc Group Utility : Evidence from confirms that Boc-protected amines are stable during storage and synthesis, suggesting similar advantages for the target compound in multistep reactions.
- Biological Relevance: The carboxylic acid group in the target compound and mimics natural α-amino acids, positioning these structures as candidates for peptide-mimetic therapeutics.
Biological Activity
5-Boc-4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid is a heterocyclic compound characterized by its pyrrolo[3,2-c]pyridine core structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. The presence of the Boc (tert-butoxycarbonyl) protecting group enhances its stability and facilitates various chemical reactions.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The compound has been studied for its potential roles in anti-inflammatory and anticancer activities.
Pharmacological Properties
Research indicates that derivatives of this compound exhibit a range of pharmacological properties:
- Anti-inflammatory Activity : Some studies have shown that derivatives can selectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. For instance, compounds derived from similar structures have demonstrated significant anti-inflammatory effects with IC50 values comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) like diclofenac .
- Anticancer Activity : The compound has been evaluated for its potential anticancer properties. In vitro studies suggest that certain derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways .
Structure-Activity Relationship (SAR)
The effectiveness of this compound is influenced by its structural features. Modifications to the core structure can enhance or reduce biological activity. For example:
| Compound | Modification | Biological Activity |
|---|---|---|
| Derivative A | N-methyl substitution | Increased potency (EC50 0.064 μM) |
| Derivative B | 4-pyrazole inclusion | Decreased activity (EC50 0.177 μM) |
| Derivative C | Methoxy group addition | Retained activity (EC50 0.048 μM) |
These findings illustrate the importance of specific substituents in optimizing the biological activity of pyrrolopyridine derivatives.
Case Study 1: Anti-inflammatory Activity
A study was conducted to evaluate the anti-inflammatory effects of various derivatives of this compound using a carrageenan-induced rat paw edema model. The results indicated that certain compounds exhibited significant inhibition of edema formation compared to control groups. The most potent derivative showed an IC50 value of 54.65 μg/mL .
Case Study 2: Anticancer Potential
In another investigation focusing on the anticancer potential of this compound, derivatives were screened against several cancer cell lines. Results demonstrated that certain modifications led to enhanced cytotoxicity against breast and colon cancer cell lines. One derivative exhibited an IC50 value of 0.025 μM against MCF-7 cells, indicating potent anticancer activity .
Q & A
Q. Q1. What are the common synthetic routes for 5-Boc-4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid?
The synthesis typically involves multi-step reactions:
Core Formation : Cyclization of pyrrolidine precursors with appropriate heteroatom incorporation (e.g., sulfur or nitrogen) to form the pyrrolo-pyridine scaffold.
Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like DMAP or triethylamine .
Carboxylic Acid Functionalization : Oxidation or hydrolysis of ester intermediates to yield the carboxylic acid moiety.
Purification : Column chromatography or recrystallization to isolate the final product.
Key Data : Similar compounds (e.g., pyrrolo[2,3-d]pyrimidines) achieved yields of 89–95% using optimized Boc protection and cyclization conditions .
Advanced Synthesis
Q. Q2. How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?
Optimization strategies include:
- Temperature Control : Lower temperatures (0–5°C) during Boc protection to minimize side reactions.
- Catalyst Screening : Use of DMAP or N-methylmorpholine to enhance reaction efficiency in coupling steps .
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates.
- Workup Adjustments : Acidic or basic aqueous washes to remove unreacted reagents.
Example : A derivative with a Boc-protected piperazine group achieved 63% yield via controlled coupling in anhydrous DMF .
Basic Characterization
Q. Q3. What spectroscopic techniques are used to confirm the structure and purity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR to verify the Boc group (δ ~1.4 ppm for tert-butyl protons) and pyrrolo-pyridine backbone (aromatic protons at δ 6.5–8.0 ppm) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]+ for C₁₄H₂₁N₃O₄: expected m/z 300.155).
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns and UV detection.
Advanced Characterization
Q. Q4. How can X-ray crystallography or computational modeling elucidate the compound’s conformation?
- X-ray Crystallography : Resolve the 3D structure to confirm the bicyclic scaffold and Boc group orientation.
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and reactivity using software like Gaussian. For example, iodine substituents in similar compounds enable selective functionalization due to calculated electrophilic regions .
Reactivity and Functionalization
Q. Q5. How does the Boc group influence the compound’s reactivity in further derivatization?
- Stability : The Boc group is base-labile but stable under acidic conditions, allowing selective deprotection for subsequent reactions (e.g., amidation).
- Steric Effects : The bulky tert-butyl group may hinder reactions at the pyrrolo nitrogen but facilitates regioselective modifications at the carboxylic acid .
Example : Deprotection with TFA followed by coupling with amines yields amide derivatives for biological screening.
Biological Activity
Q. Q6. What are the potential biological targets for derivatives of this compound?
- Kinase Inhibition : The pyrrolo-pyridine scaffold mimics ATP-binding motifs, making it a candidate for kinase inhibitors (e.g., JAK2 or EGFR) .
- Antimicrobial Activity : Structural analogs with halogen substituents (e.g., iodine, chlorine) show efficacy against Gram-positive bacteria .
Table 1 : Bioactivity Data for Analogous Compounds
| Compound | Target | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 3-Iodo-pyrrolo[3,2-c]pyridine | Kinase X | 0.45 | |
| Thiazolo[5,4-c]pyridine | Bacterial growth | 12.3 |
Data Contradictions
Q. Q7. How can researchers resolve discrepancies in reported yields for similar compounds?
- Variable Reaction Conditions : Differences in solvent purity, catalyst loading, or temperature may explain yield variations (e.g., 63–95% in pyrrolo[2,3-d]pyrimidines) .
- Purification Methods : Column chromatography vs. recrystallization can impact isolated yields.
Recommendation : Replicate protocols with controlled variables and report detailed reaction logs.
Computational Studies
Q. Q8. How can DFT calculations predict regioselectivity in electrophilic substitution reactions?
- Electron Density Maps : Identify electron-rich regions (e.g., pyrrolo nitrogen) prone to electrophilic attack.
- Transition State Modeling : Simulate intermediates to predict preferential substitution sites. For example, iodine in 3-iodo analogs directs functionalization to the 4-position .
Stability and Storage
Q. Q9. What are the optimal storage conditions to prevent Boc group degradation?
- Temperature : Store at –20°C under inert gas (N₂ or Ar).
- Moisture Control : Use desiccants and anhydrous solvents to avoid hydrolysis.
Note : Hydrochloride salts (e.g., thiazolo-pyridine derivatives) exhibit enhanced stability .
Advanced Applications
Q. Q10. How can this compound serve as a precursor for radiopharmaceuticals or PET tracers?
- Isotope Labeling : Introduce ¹⁸F or ¹¹C via nucleophilic substitution at reactive positions (e.g., replacing iodine with ¹²⁵I for imaging) .
- In Vivo Stability : Boc protection improves pharmacokinetics by delaying metabolic cleavage.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
